molecular formula C17H17N3O2S2 B2715743 (4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1105198-49-9

(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2715743
CAS No.: 1105198-49-9
M. Wt: 359.46
InChI Key: HWWBLSIKACUGGP-UHFFFAOYSA-N
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Description

The compound "(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone" is a heterocyclic hybrid molecule combining a piperazine core, thiophen-2-yl methanone, and a thiazole ring substituted with a furan group. Its structure features:

  • Thiophen-2-yl methanone: A thiophene (aromatic sulfur heterocycle) linked to a ketone group.
  • Piperazine bridge: A six-membered ring with two nitrogen atoms, serving as a central scaffold.
  • 4-(Furan-2-yl)thiazol-2-yl methyl group: A thiazole (nitrogen-sulfur heterocycle) substituted with a furan (oxygen heterocycle) at the 4-position, connected via a methyl group to the piperazine.

These analogs are typically synthesized via nucleophilic substitution, coupling reactions, or sulfonylation, with characterization by NMR, MS, and elemental analysis .

Properties

IUPAC Name

[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c21-17(15-4-2-10-23-15)20-7-5-19(6-8-20)11-16-18-13(12-24-16)14-3-1-9-22-14/h1-4,9-10,12H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWBLSIKACUGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone, characterized by its complex structure incorporating furan, thiazole, piperazine, and thiophene moieties, has garnered attention for its potential biological activities. This article reviews the current literature on its pharmacological properties, including antimicrobial, anticonvulsant, and antitumor activities.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N4O4SC_{19}H_{18}N_{4}O_{4}S with a molecular weight of 398.4 g/mol. Its structure features a piperazine ring linked to a thiazole derivative and a thiophenyl group, which are known to contribute significantly to biological activity.

PropertyValue
Molecular FormulaC19H18N4O4SC_{19}H_{18}N_{4}O_{4}S
Molecular Weight398.4 g/mol
CAS Number1105232-88-9

Antimicrobial Activity

Compounds containing thiazole and furan rings have been extensively studied for their antimicrobial properties. Research indicates that derivatives similar to this compound exhibit significant activity against various bacterial strains. For instance, studies have shown that thiazole-based compounds can inhibit the growth of Gram-positive and Gram-negative bacteria effectively, suggesting a potential application in treating infections caused by resistant strains .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives are well-documented. In a study evaluating several thiazole-integrated compounds, some exhibited potent anticonvulsant effects in animal models. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring enhanced activity against seizures induced by pentylenetetrazol (PTZ) .

Antitumor Activity

The antitumor potential of this compound has been investigated in various cancer cell lines. Compounds with similar structures have shown promising results in inhibiting cell proliferation in vitro. For example, studies have reported IC50 values indicating significant cytotoxicity against human cancer cell lines such as A431 and Jurkat . The presence of electron-donating groups in the structure has been linked to enhanced cytotoxic activity.

Case Studies

  • Antimicrobial Efficacy : A recent study tested various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with furan and thiophene substitutions exhibited higher antibacterial activity compared to standard antibiotics .
  • Anticonvulsant Testing : In an experimental setting, a series of piperazine-thiazole derivatives were evaluated for their ability to prevent seizures in mice. The most active compound showed a significant reduction in seizure duration and frequency compared to control groups .
  • Cancer Cell Line Studies : Research focusing on the cytotoxic effects of structurally related compounds revealed that those incorporating both thiazole and piperazine motifs had IC50 values lower than established chemotherapeutic agents like doxorubicin, indicating their potential as novel anticancer agents .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : The presence of thiazole and piperazine moieties has been associated with significant antimicrobial effects. Studies have shown that derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

    Table 1: Antimicrobial Activity of Related Compounds
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    5eE. coli12 µg/mL
    5kS. aureus10 µg/mL
    5gP. aeruginosa15 µg/mL
  • Antitumor Activity : The compound has shown promise in preclinical studies for its potential to inhibit tumor cell proliferation. Thiazole derivatives are often investigated for their ability to induce apoptosis in cancer cells by modulating various signaling pathways.
  • Neuroprotective Effects : Some studies suggest that compounds containing piperazine and thiazole may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Case Studies

Several studies have explored the applications of this compound or its analogs:

  • Study on Antimicrobial Properties : A recent publication examined a series of thiazole-piperazine derivatives, demonstrating their efficacy against resistant bacterial strains . The findings suggest that modifications to the thiazole moiety can enhance antimicrobial potency.
  • Antitumor Research : Another study focused on the antitumor effects of thiophene-containing compounds, revealing mechanisms by which these compounds induce apoptosis in cancer cells through caspase activation .
  • Neuroprotective Studies : Research has indicated that certain piperazine derivatives exhibit neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating diseases like Alzheimer's .

Chemical Reactions Analysis

Potential Chemical Reactions

Given the functional groups present in (4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone , several types of chemical reactions could be relevant:

  • Nucleophilic Substitution : The piperazine ring can undergo nucleophilic substitution reactions, potentially replacing existing substituents with new ones.

  • Coupling Reactions : The thiophene and thiazole rings can participate in coupling reactions to form new bonds with other aromatic compounds.

  • Hydrolysis : Ester groups, if present, can undergo hydrolysis to form carboxylic acids.

Monitoring and Purification Techniques

To ensure the purity and yield of reactions involving this compound, several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC) : Useful for monitoring the progress of reactions and detecting impurities.

  • High-Performance Liquid Chromatography (HPLC) : Provides more detailed separation and quantification of reaction products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Essential for confirming the structure of the final product.

  • Mass Spectrometry (MS) : Helps in identifying the molecular weight and fragmentation patterns of the compound.

Data Tables

Given the lack of specific data on This compound , the following table summarizes general properties of related compounds:

CompoundStructure FeaturesPotential Applications
Thiazole DerivativesThiazole ring, piperazine, furanAntimicrobial, anticonvulsant
Piperazine DerivativesPiperazine ring, aromatic groupsNeurotransmitter interactions
Furan-Containing CompoundsFuran ring, piperazineMedicinal chemistry applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural analogs from the evidence, focusing on substituents, physicochemical properties, and biological activities where available:

Compound Core Structure Key Substituents Molecular Weight Melting Point (°C) Biological Activity/Notes Source
(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)(5-(4-chlorophenyl)imidazo[2,1-b]thiazol-2-yl)methanone (9ce) Piperazine-thiazole-imidazole hybrid 4-(Tert-butyl)phenyl sulfonyl, 4-chlorophenyl imidazothiazole 487.06 (HRMS) Not reported CA inhibition assay (kinetic data not provided)
Furan-2-yl(4-phenylthiazol-2-yl)methanone (4h) Thiazole-furan methanone Phenyl at thiazole-4, furan-2-yl at thiazole-2 Not reported 126–128 Synthetic intermediate; no bioactivity reported
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (21) Piperazine-thiophene methanone 4-(Trifluoromethyl)phenyl on piperazine Not reported Not reported Structural analog for CNS receptor modulation
(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)(5-phenylimidazo[2,1-b]thiazol-2-yl)methanone (9ea) Piperazine-sulfonyl-imidazothiazole 4-Methoxyphenyl sulfonyl, phenyl imidazothiazole 483 (MS) 232–234 High yield (86%); CA inhibition tested
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethanone (5i) Piperazine-benzothiazole-triazole Benzothiazole, diphenyltriazole-thioether 593.17 Not reported Anticancer screening candidate
(1,1-dioxido-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methanone (T-08) Piperazine-sulfonyl-cyclopentathiophene Fluorophenyl sulfonyl, cyclopenta[b]thiophene dioxide 427.08 (HRMS) Not reported Covalent phosphatase inhibitor; HRMS confirmed

Key Observations:

Structural Diversity: Piperazine Modifications: Substituents on the piperazine ring (e.g., sulfonyl groups in 9ce , trifluoromethylphenyl in compound 21 ) significantly alter polarity and molecular weight. The target compound’s furan-thiazole methyl group introduces steric bulk compared to smaller substituents like sulfonyl. Heterocyclic Moieties: Thiophene (compound 21 ) and furan (compound 4h ) contribute aromaticity and electronic effects.

Physicochemical Properties :

  • Melting Points : Compounds with sulfonyl groups (e.g., 9ea, 232–234°C ) exhibit higher melting points due to increased polarity, whereas furan-thiazole hybrids (4h, 126–128°C ) are lower-melting, likely due to reduced symmetry.
  • Molecular Weight : The target compound’s molecular weight (~450–500 g/mol, estimated) falls within the range of bioactive analogs (e.g., 5i: 593.17 ).

Anticancer Potential: Benzothiazole-piperazine hybrids (5i ) are screened for anticancer activity, highlighting the therapeutic relevance of similar scaffolds.

Notes

Comparisons rely on structural analogs with overlapping motifs (piperazine, thiazole, thiophene).

Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl in 9ea , trifluoromethyl in compound 21 ) enhance metabolic stability but may reduce solubility. The furan-thiazole group in the target compound could improve bioavailability via heteroaromatic interactions.

Synthetic Feasibility : The target compound’s synthesis would likely follow protocols for piperazine-thiazole coupling (e.g., nucleophilic substitution ) or sulfonylation , with purification by column chromatography.

Biological Data Gaps: No direct cytotoxicity or receptor-binding data are available for closely related compounds, necessitating further experimental validation.

Q & A

Basic: What synthetic strategies are optimal for constructing the thiazole-piperazine-furan-thiophene scaffold?

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:

  • Step 1 : Formation of the thiazole core via cyclization of α-oxothioamides with α-haloketones (e.g., using furan-2-carbonyl chloride) in solvents like acetonitrile or ethanol at 70–80°C .
  • Step 2 : Piperazine incorporation through nucleophilic aromatic substitution (e.g., reacting 1-(2-furoyl)piperazine with nitro/fluoro-substituted benzoyl chlorides in the presence of K₂CO₃ or triethylamine) .
  • Step 3 : Thiophene-methanone coupling via Friedel-Crafts acylation or palladium-catalyzed cross-coupling .
    Optimization : Solvent polarity (e.g., DCM vs. acetonitrile) and temperature control are critical for regioselectivity and yield (e.g., 60–82% yields reported for analogous structures) .

Basic: Which spectroscopic and analytical methods reliably confirm structural integrity?

  • NMR : Key signals include:
    • ¹H NMR : Piperazine protons at δ 2.5–3.5 ppm (multiplet), furan protons at δ 6.3–7.4 ppm (doublets), and thiophene protons at δ 7.2–7.8 ppm .
    • ¹³C NMR : Carbonyl carbons (C=O) at δ 165–170 ppm, thiazole C-2 at δ 152–159 ppm, and piperazine carbons at δ 43–59 ppm .
  • HRMS : Molecular ion peaks (e.g., [M + Na]⁺) should match theoretical masses within 0.002 Da error .
  • FT-IR : Confirm C=O stretches at 1625–1680 cm⁻¹ and aromatic C-H bends at 750–850 cm⁻¹ .

Advanced: How do structural modifications (e.g., substituent variations) impact target binding and selectivity?

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -NO₂, -CN) on the phenyl ring enhance electrophilicity, improving binding to enzymes like monoacylglycerol lipase (MAGL) or GPR55 receptors .
    • Bulky groups (e.g., biphenyl or cyclopropane) reduce solubility but increase hydrophobic interactions in protein pockets (e.g., SARS-CoV-2 main protease) .
  • Methodology :
    • Docking Studies : Compare binding energies (ΔG) of derivatives using software like AutoDock Vina. For example, furan-methylene-hydrazinyl derivatives showed ΔG = -7.18 kcal/mol vs. quinoline targets .
    • SAR Tables : Tabulate IC₅₀ values against biological targets (e.g., antimicrobial activity) to identify critical pharmacophores .

Advanced: What are the key degradation pathways under stress conditions, and how are they characterized?

  • Degradation Mechanisms :
    • Hydrolytic Degradation : Cleavage of the piperazine-thiazole bond in acidic/basic conditions (e.g., observed via HPLC mass balance studies showing 100% degradation in 0.1N HCl/NaOH) .
    • Oxidative Degradation : Thiophene ring oxidation to sulfoxide/sulfone derivatives under H₂O₂ .
  • Analytical Methods :
    • UPLC-MS/MS : Identify degradation products (e.g., molecular ions at m/z 354.30 for pyrazole derivatives) .
    • Forced Degradation Protocols : Expose the compound to heat (40–60°C), UV light, and varying pH to simulate stability profiles .

Advanced: How can computational models predict pharmacokinetic properties (e.g., bioavailability, BBB penetration)?

  • ADMET Prediction :
    • LogP Calculations : Use Molinspiration or SwissADME. Analogous compounds (e.g., 4-methylpiperazine derivatives) show LogP = 2.1–3.5, indicating moderate blood-brain barrier permeability .
    • P-gp Substrate Likelihood : Thiophene and piperazine moieties may increase P-glycoprotein binding, reducing oral bioavailability .
  • Methodology :
    • QSPR Models : Correlate structural descriptors (e.g., polar surface area, H-bond donors) with experimental permeability data .
    • In Silico Toxicity : Predict hepatotoxicity (e.g., using ProTox-II) for nitro-substituted derivatives due to potential reactive metabolite formation .

Advanced: What crystallographic or structural biology data exist for analogous compounds?

  • X-ray Crystallography :
    • Analogous MAGL inhibitors (e.g., CID 23612552) show piperazine-thiazole dihedral angles of 15–25°, optimizing hydrophobic packing in enzyme active sites .
    • SARS-CoV-2 main protease complexes reveal hydrogen bonding between the furan carbonyl and His41 residue .
  • PDB Analysis :
    • RCSB PDB entry for "(4-{[4-(4-chlorophenyl)pyrimidin-2-yl]amino}phenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methanone" (C23H24ClN5O2) provides a structural template for docking studies .

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